[(2-Nitrophenyl)methylidene]aminourea
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Overview
Description
2-(2-Nitrobenzylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C8H8N4O3. It is also known by other names such as N-[(1E)-2-(2-Nitrophenyl)-1-azavinyl]aminoamide and 2-Nitrobenzaldehyde semicarbazone . This compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further linked to a hydrazinecarboxamide group.
Preparation Methods
The synthesis of 2-(2-Nitrobenzylidene)hydrazinecarboxamide typically involves the condensation reaction between 2-nitrobenzaldehyde and semicarbazide hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The product is then purified by recrystallization from a suitable solvent.
Chemical Reactions Analysis
2-(2-Nitrobenzylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Nitrobenzylidene)hydrazinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although specific medical applications are not yet well-established.
Industry: It may be used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-(2-Nitrobenzylidene)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The specific pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
2-(2-Nitrobenzylidene)hydrazinecarboxamide can be compared with other similar compounds such as:
2-Nitrobenzaldehyde semicarbazone: This compound is structurally similar and shares some chemical properties.
2-(2-Nitrobenzylidene)hydrazinecarbothioamide: This compound has a thioamide group instead of a carboxamide group, which can lead to different chemical reactivity and applications.
The uniqueness of 2-(2-Nitrobenzylidene)hydrazinecarboxamide lies in its specific structure and the presence of both nitro and hydrazinecarboxamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2-nitrophenyl)methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKLBSECDAYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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